molecular formula C28H37NO10 B15343498 2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium CAS No. 40680-90-8

2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium

Cat. No.: B15343498
CAS No.: 40680-90-8
M. Wt: 547.6 g/mol
InChI Key: QXLKNPSWYAMFFZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium is a complex organic compound with significant scientific interest due to its unique structure and potential applications in various fields. This compound is known for its intricate molecular arrangement, which includes a benzofuran ring, hydroxy groups, and a propoxyphenyl group, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of cyclohexanone with ethyl glyoxylate under acidic conditions to form an intermediate, which is then oxidized and aromatized using an iodic acid-dimethyl sulfoxide system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. Its benzofuran ring and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Oxalate: Similar in structure but lacks the benzofuran ring and propoxyphenyl group.

    Hydrogen oxalate: Shares the oxalate core but differs in functional groups and overall structure.

    Carboxylatoformic acid: Another related compound with a simpler structure.

Properties

CAS No.

40680-90-8

Molecular Formula

C28H37NO10

Molecular Weight

547.6 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium

InChI

InChI=1S/C26H35NO6.C2H2O4/c1-6-15-31-19-10-7-18(8-11-19)9-12-21(28)22-23(29-4)20-13-16-32-24(20)26(30-5)25(22)33-17-14-27(2)3;3-1(4)2(5)6/h7-8,10-11,13,16,21,28H,6,9,12,14-15,17H2,1-5H3;(H,3,4)(H,5,6)

InChI Key

QXLKNPSWYAMFFZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(C2=C(C3=C(C(=C2OCC[NH+](C)C)OC)OC=C3)OC)O.C(=O)(C(=O)[O-])O

Origin of Product

United States

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